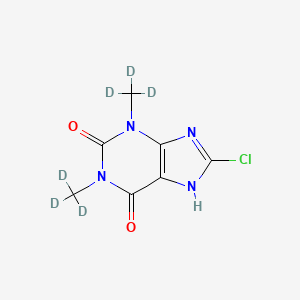
(3-Azidopropyl)triphénylphosphonium Bromure
Vue d'ensemble
Description
(3-Azidopropyl)triphenylphosphonium Bromide is a chemical compound with the molecular formula C21H21BrN3P and a molecular weight of 426.3 g/mol . It is characterized by the presence of a triphenylphosphonium group attached to a 3-azidopropyl chain. This compound is typically a white to off-white solid and is used in various chemical and biological applications.
Applications De Recherche Scientifique
(3-Azidopropyl)triphenylphosphonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in click chemistry for the formation of triazoles.
Biology: Employed in the study of mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential use in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)triphenylphosphonium Bromide involves a multi-step process. One common method starts with the reaction of triphenylphosphine with 3-bromopropanol in the presence of a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The resulting intermediate, (3-bromopropyl)triphenylphosphonium bromide, is then reacted with sodium azide to form (3-Azidopropyl)triphenylphosphonium Bromide .
Industrial Production Methods
Industrial production methods for (3-Azidopropyl)triphenylphosphonium Bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Azidopropyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Copper Catalysts: Often used in cycloaddition reactions involving the azide group.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Substituted Phosphonium Salts: Formed through nucleophilic substitution reactions.
Mécanisme D'action
The mechanism of action of (3-Azidopropyl)triphenylphosphonium Bromide involves its ability to target specific cellular components. The triphenylphosphonium group allows the compound to accumulate in mitochondria due to the negative membrane potential. Once inside the mitochondria, the azide group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can affect mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromopropyl)triphenylphosphonium Bromide: A precursor in the synthesis of (3-Azidopropyl)triphenylphosphonium Bromide.
(3-Hydroxypropyl)triphenylphosphonium Bromide: Another related compound used in similar applications.
Uniqueness
(3-Azidopropyl)triphenylphosphonium Bromide is unique due to its azide group, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. This makes it a valuable reagent in organic synthesis and a useful tool in biological studies .
Propriétés
IUPAC Name |
3-azidopropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3P.BrH/c22-24-23-17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSIAOCZDOUXLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693636 | |
| Record name | (3-Azidopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127611-39-6 | |
| Record name | (3-Azidopropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B585192.png)


